1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride
CAS No.: 1098624-58-8
Cat. No.: VC3049135
Molecular Formula: C8H20Cl2N2S
Molecular Weight: 247.23 g/mol
* For research use only. Not for human or veterinary use.
![1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride - 1098624-58-8](/images/structure/VC3049135.png)
Specification
CAS No. | 1098624-58-8 |
---|---|
Molecular Formula | C8H20Cl2N2S |
Molecular Weight | 247.23 g/mol |
IUPAC Name | 1-(2-methylsulfanylethyl)piperidin-4-amine;dihydrochloride |
Standard InChI | InChI=1S/C8H18N2S.2ClH/c1-11-7-6-10-4-2-8(9)3-5-10;;/h8H,2-7,9H2,1H3;2*1H |
Standard InChI Key | IYPURCILWWXAJP-UHFFFAOYSA-N |
SMILES | CSCCN1CCC(CC1)N.Cl.Cl |
Canonical SMILES | CSCCN1CCC(CC1)N.Cl.Cl |
Introduction
Structural Characterization and Chemical Identity
Fundamental Structural Features
The molecular architecture of 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride incorporates several key components:
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A six-membered piperidine ring with nitrogen at position 1
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A primary amine (-NH2) group attached to the 4-position of the piperidine ring
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A 2-(methylthio)ethyl substituent connected to the piperidine nitrogen
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Two hydrochloride moieties forming the dihydrochloride salt
This structural arrangement creates a molecule with multiple functional centers capable of diverse chemical interactions and potential biological activities.
Chemical Identity Parameters
The compound can be characterized by several key identifiers and properties as presented in Table 1:
Table 1: Chemical Identity Parameters
Parameter | Value | Method of Determination |
---|---|---|
Molecular Formula | C8H18N2S·2HCl | Structural analysis |
Free Base Formula | C8H18N2S | Structural analysis |
Basic Centers | 2 (piperidine N and 4-amine) | Structural analysis |
Functional Groups | Tertiary amine, primary amine, thioether | Structural analysis |
Salt Form | Dihydrochloride | Given in compound name |
Molecular Weight | 247.23 g/mol | Calculated from molecular formula |
The compound contains two basic nitrogen centers that form salts with hydrochloride, creating the dihydrochloride form. This salt formation significantly influences the compound's physicochemical properties compared to its free base counterpart.
Physicochemical Properties
Physical State and Appearance
While specific experimental data for 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride is limited, properties can be reasonably predicted based on structurally similar compounds:
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Physical state: White to off-white crystalline solid
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Appearance: Crystalline powder
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Hygroscopicity: Likely moderately to highly hygroscopic
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Stability: Generally stable under standard storage conditions
The dihydrochloride salt formation typically enhances water solubility while reducing lipophilicity compared to the free base form, characteristics that are particularly relevant for pharmaceutical applications.
Solubility Profile
The solubility characteristics of 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride can be estimated based on similar amine-containing dihydrochloride salts:
Table 2: Predicted Solubility in Common Solvents
Solvent | Expected Solubility | Rationale |
---|---|---|
Water | High (>50 mg/mL) | Ionic character of salt form |
Methanol | Moderate to high | Polar protic solvent compatibility |
Ethanol | Moderate | Polar protic solvent compatibility |
Acetone | Low | Limited solubility of salts in ketones |
Ethyl acetate | Very low | Poor solvent for ionic compounds |
Dichloromethane | Low | Limited solvation of ionic species |
DMSO | High | Good solvating properties for salts |
DMF | High | Good solvating properties for salts |
The solubility profile suggests that aqueous and polar protic solvents would be optimal for processing and formulating this compound, while non-polar solvents would likely be ineffective.
Predicted Physicochemical Parameters
Several key physicochemical parameters can be estimated for 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride based on structural analysis and comparison with related compounds:
Table 3: Estimated Physicochemical Properties
Property | Estimated Value | Basis for Estimation |
---|---|---|
Log P (free base) | ~1.0-1.5 | Estimated from similar structures |
pKa (conjugate acid) | ~9-10 (piperidine N), ~7-8 (4-amino) | Typical values for similar functionalities |
pH in aqueous solution | 3-4 | Characteristic of hydrochloride salts |
Melting/Decomposition | >200°C (with decomposition) | Typical for similar amine salts |
Optical rotation | None (achiral) | No stereogenic centers present |
Refractive index | 1.50-1.55 | Estimated from similar compounds |
These parameters provide valuable insights into the potential behavior of the compound in various experimental and physiological conditions.
Synthetic Approaches and Chemical Reactivity
Synthetic Route | Key Reagents | Predicted Challenges | Advantages |
---|---|---|---|
N-alkylation | Piperidin-4-amine, 2-(methylthio)ethyl halide | Selectivity for mono-alkylation | Direct approach |
Reductive amination | Piperidin-4-amine, 2-(methylthio)acetaldehyde | Aldehyde stability | Mild conditions |
Nitrile reduction | 1-[2-(methylthio)ethyl]piperidin-4-carbonitrile | Selective reduction | Versatile intermediates |
Protection/deprotection | Protected piperidin-4-amine | Multiple steps | Controlled selectivity |
Salt formation | Free base, HCl solution | Stoichiometry control | Standard procedure |
The choice of synthetic pathway would depend on reagent availability, scale requirements, and desired purity profile. Each approach presents unique considerations for optimization and scale-up.
Chemical Reactivity Profile
The functional groups in 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride provide multiple sites for chemical transformations, making it a versatile compound for further derivatization:
Table 5: Reactivity of Functional Groups
Functional Group | Reactive Properties | Potential Reactions | Products |
---|---|---|---|
Primary amine | Nucleophilic | Acylation | Amides |
Alkylation | Secondary/tertiary amines | ||
Reductive amination | Secondary amines | ||
Tertiary amine | Weakly nucleophilic | Quaternization | Quaternary ammonium salts |
Base | Acid-base reactions | Salts | |
Thioether | Nucleophilic sulfur | Oxidation | Sulfoxides, sulfones |
Alkylation | Sulfonium salts | ||
Salt form | Ionic | Ion exchange | Different salt forms |
Neutralization | Free base |
This reactivity profile highlights the potential utility of the compound as a building block for the synthesis of more complex structures with potentially enhanced biological activities.
Analytical Characterization Methods
Nuclear Magnetic Resonance Spectroscopy
The structure of 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride would give rise to characteristic NMR signals:
Table 6: Predicted 1H-NMR Spectral Features
Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |
---|---|---|---|
CH3-S- | 2.0-2.1 | Singlet | 3H |
-S-CH2-CH2- | 2.5-2.7 | Multiplet | 2H |
-CH2-N(piperidine) | 2.8-3.0 | Multiplet | 2H |
H-C(4)-NH2 | 3.0-3.2 | Multiplet | 1H |
Piperidine equatorial | 1.8-2.0, 2.9-3.1 | Multiplets | 4H |
Piperidine axial | 1.4-1.7, 2.7-2.9 | Multiplets | 4H |
-NH2 | 2.8-3.3 (variable) | Broad singlet | 2H |
Table 7: Predicted 13C-NMR Spectral Features
Carbon Type | Expected Chemical Shift (ppm) |
---|---|
CH3-S- | 14-16 |
-S-CH2- | 28-32 |
-CH2-N(piperidine) | 55-58 |
Piperidine C-4 | 47-50 |
Piperidine C-2,6 | 44-46 |
Piperidine C-3,5 | 28-32 |
These predicted spectral features would provide a characteristic fingerprint for confirming the structure and purity of the synthesized compound.
Infrared Spectroscopy
IR spectroscopy would reveal distinctive absorption bands associated with the compound's functional groups:
Table 8: Predicted IR Spectral Features
Functional Group | Wavenumber Range (cm-1) | Intensity | Assignment |
---|---|---|---|
N-H (primary amine) | 3300-3500 | Strong | Stretching (asymmetric, symmetric) |
C-H (alkyl) | 2800-3000 | Medium | Stretching |
N-H (primary amine) | 1580-1650 | Medium | Bending |
C-N | 1000-1350 | Medium | Stretching |
C-S | 600-800 | Weak | Stretching |
N-H (salt) | 2400-2800 | Broad | N-H+ stretching |
These IR spectral features would provide complementary structural information and confirm the presence of key functional groups.
Chromatographic Analysis
For purity determination and quality control, various chromatographic methods could be employed:
Table 9: Recommended Chromatographic Methods
Analytical Technique | Column Type | Mobile Phase | Detection Method | Application |
---|---|---|---|---|
Reversed-phase HPLC | C18 | Water/acetonitrile with acid modifier | UV (210-220 nm) | Purity analysis |
Ion-pair HPLC | C8 or C18 | Water/methanol with ion-pairing reagent | UV (210-220 nm) | Quantification |
HILIC | Amide or diol | Acetonitrile/buffer | ELSD or CAD | Alternative separation |
GC-MS | DB-5 or equivalent | Temperature program | Mass spectrometry | Requires derivatization |
TLC | Silica | DCM/methanol/ammonia | Ninhydrin or Dragendorff's | Reaction monitoring |
The selection of an appropriate analytical method would depend on the specific requirements of the analysis, such as sensitivity, selectivity, and throughput considerations.
Structural Feature | Potential Biological Significance | Comparable Pharmacophores |
---|---|---|
Piperidine ring | Common scaffold in CNS-active drugs | Numerous CNS agents |
4-amino group | Hydrogen bond donor/acceptor | Aminopiperidine-based drugs |
2-(Methylthio)ethyl | Lipophilic group with unique electronic properties | Thioether-containing drugs |
Dihydrochloride salt | Enhanced water solubility, altered ADME properties | Common pharmaceutical salt form |
Therapeutic Area | Rationale | Similar Compounds |
---|---|---|
CNS disorders | Piperidine core common in CNS agents | Piperidine-based antipsychotics, analgesics |
Antimicrobial | Cationic nature can disrupt microbial membranes | Quaternary ammonium compounds |
Enzymatic inhibition | Amine and thioether groups as binding elements | Various enzyme inhibitors |
Immunomodulation | Structural similarity to immunomodulatory agents | Selected piperidine derivatives |
These potential applications would require comprehensive biological screening to identify specific activities and mechanisms of action.
Comparison with Structurally Related Compounds
Structural comparisons with known compounds provide insights into potential activities and applications:
Table 12: Structural Comparison with Related Bioactive Compounds
Compound | Common Structural Feature | Differential Element | Known Activity |
---|---|---|---|
1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride | Piperidin-4-amine | 2-(Methylthio)ethyl at N1 | Unknown (target compound) |
1-(Pyrimidin-2-yl)piperidin-4-amine derivatives | Piperidin-4-amine | Pyrimidin-2-yl at N1 | Various CNS activities reported |
1-[2-(Methylthio)ethyl]piperazine dihydrochloride | 2-(Methylthio)ethyl | Piperazine vs. piperidin-4-amine | Not fully characterized |
4-Aminopiperidine derivatives | 4-Aminopiperidine core | Various N1 substituents | Diverse activities including analgesic |
Methylthio-containing drugs | Methylthio group | Different scaffold | Diverse mechanisms |
This comparative analysis highlights structural relationships that could guide further investigation into the biological properties of the target compound.
Parameter | Recommended Condition | Rationale |
---|---|---|
Temperature | 2-8°C | Optimal for long-term stability |
Container | Tightly closed amber container | Prevent moisture absorption and light exposure |
Protection | Desiccant | Mitigate hygroscopic nature of salt |
Atmosphere | Inert (optional) | Prevent oxidation of thioether group |
Stability period | 2 years (estimated) | Based on similar compounds |
Periodic testing | Recommended every 6 months | Ensure continued quality |
Proper storage under these conditions would help maintain the compound's integrity and extend its shelf life for research applications.
Hazard Type | Potential Risk | Precautionary Measures |
---|---|---|
Skin contact | Irritation | Appropriate gloves, lab coat |
Eye contact | Irritation | Safety glasses with side shields |
Inhalation | Respiratory irritation | Adequate ventilation, dust mask if necessary |
Ingestion | Potential toxicity | Standard laboratory practices |
Environmental | Limited data | Proper disposal according to regulations |
Chemical incompatibility | Reaction with oxidizers | Segregate from incompatible materials |
These safety considerations are based on general principles for handling amine-containing compounds and should be supplemented with compound-specific data as it becomes available.
Research Status and Future Directions
Research Gaps and Priorities
Several key areas require further investigation to fully characterize 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride:
Table 15: Research Priorities
Research Area | Key Questions | Methodological Approach |
---|---|---|
Physical characterization | Definitive properties | X-ray crystallography, DSC/TGA |
Pharmacological profile | Receptor binding profile | Radioligand binding, functional assays |
Metabolic fate | Metabolic stability, metabolites | In vitro metabolism studies |
SAR studies | Effect of modifications | Synthesis of analogs, biological testing |
Formulation development | Optimal dosage forms | Solubility, stability studies |
Toxicological assessment | Safety profile | In vitro and in vivo toxicity studies |
Addressing these research priorities would provide a comprehensive understanding of the compound's properties and potential applications.
Application Area | Specific Use | Advantage of Compound |
---|---|---|
Medicinal chemistry | Building block/template | Unique combination of functional groups |
Chemical biology | Probe for biological systems | Potential for modification and labeling |
Analytical standards | Reference material | Well-defined chemical entity |
Method development | Test compound for separation techniques | Multiple functional groups |
Structure-activity studies | Template for analog design | Modifiable functional groups |
These diverse applications highlight the compound's potential value in various scientific disciplines beyond its possible pharmaceutical uses.
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